molecular formula C9H8IN B8730305 2-(2-Iodophenyl)propanenitrile

2-(2-Iodophenyl)propanenitrile

Cat. No.: B8730305
M. Wt: 257.07 g/mol
InChI Key: UUSVXNYPSNBZQP-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)propanenitrile is a nitrile-substituted aromatic compound featuring an iodine atom at the ortho position of the phenyl ring. Its molecular formula is C₉H₈IN, with a molecular weight of 257.07 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and chiral intermediates due to the iodine atom’s versatility in cross-coupling reactions (e.g., Suzuki, Ullmann) . The ortho-iodo substitution introduces steric hindrance and electronic effects, influencing reactivity and selectivity in catalytic processes .

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

2-(2-iodophenyl)propanenitrile

InChI

InChI=1S/C9H8IN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3

InChI Key

UUSVXNYPSNBZQP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Iodophenyl)propanenitrile with halogenated and functionalized analogs, focusing on synthesis, stereochemical outcomes, and physicochemical properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Yield (%) Enantiomeric Excess (ee%) Key Applications/Reactivity Reference
This compound I (ortho) 257.07 N/A* N/A* Cross-coupling intermediates, chiral synthesis
(R)-2-(2-Chlorophenyl)propanenitrile (3q) Cl (ortho) 179.63 66 98 Catalytic asymmetric synthesis; agrochemical intermediates
(R)-2-(2-Bromophenyl)propanenitrile (3r) Br (ortho) 224.07 65 87 Radical decarbonylation; pharmaceutical precursors
2-(4-Methoxyphenyl)-2-methylpropanenitrile OCH₃ (para), CH₃ 189.24 High† N/A Bulk synthesis of carboxylic acids via hydrolysis
2-(3-Benzoylphenyl)propanenitrile COPh (meta) 261.30 N/A N/A Ketoprofen impurity; photochemical studies
Cyanazine (Propanenitrile derivative) Triazine-ethylamino 240.71 N/A N/A Banned herbicide (toxic)

Key Observations:

Halogen Effects: Iodine vs. Chlorine/Bromine: The iodine atom in this compound enhances oxidative stability and participation in heavy-metal-catalyzed reactions compared to lighter halogens (Cl, Br). However, steric bulk at the ortho position may reduce reaction rates in sterically sensitive processes .

Stereochemical Outcomes :

  • Chloro- and bromo-substituted analogs (3q, 3r) achieved high enantiomeric excess (87–98% ee) via asymmetric catalysis, suggesting that iodine’s larger atomic radius might require tailored chiral ligands to achieve comparable stereocontrol .

Physicochemical and Spectroscopic Data

  • NMR Shifts :
    • 2-(2-Chlorophenyl)propanenitrile (3q) :
  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (q, J = 6.8 Hz, 1H), 1.65 (d, J = 6.8 Hz, 3H) .
    • 2-(2-Bromophenyl)propanenitrile (3r) :
  • ¹H NMR (CDCl₃): δ 7.65–7.25 (m, 4H, Ar-H), 3.90 (q, J = 6.8 Hz, 1H), 1.70 (d, J = 6.8 Hz, 3H) .

    • Iodo Analog : Expected downfield shifts for aromatic protons due to iodine’s strong deshielding effect.
  • Chromatographic Behavior :

    • Halogenated analogs (Cl, Br, I) exhibit longer retention times in reverse-phase HPLC compared to methoxy or benzoyl derivatives due to increased hydrophobicity .

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